![molecular formula C12H11NO3S2 B2739557 (Z)-5-(3,4-dimethoxybenzylidene)-4-thioxothiazolidin-2-one CAS No. 1164526-77-5](/img/structure/B2739557.png)
(Z)-5-(3,4-dimethoxybenzylidene)-4-thioxothiazolidin-2-one
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Description
(Z)-5-(3,4-dimethoxybenzylidene)-4-thioxothiazolidin-2-one, commonly known as DMTT, is a synthetic compound that belongs to the thiazolidinone family. It has a unique structure and is widely used in scientific research applications due to its potential as an effective drug candidate.
Scientific Research Applications
Photochromic Materials and Fulgides
The compound belongs to the fulgide series, which includes photochromic molecules capable of reversible structural changes upon exposure to light. Specifically, (Z)-5-(3,4-dimethoxybenzylidene)-4-thioxothiazolidin-2-one exhibits interesting properties due to its Z, Z and E, E isomers. These isomers interconvert freely and have distinct chiral rotamers. The E, E isomer can undergo facile dehydrogenation to form an arylnaphthalene derivative .
Solubilizing Protective Group for Thiol Moieties
The 3,4-dimethoxybenzyl group serves as a protective group for thiol moieties in self-assembled monolayers (SAMs). These SAMs are essential in various applications, but their formation can be hindered by low precursor solubility. By using this protective group, the precursor’s solubility increases, aiding SAM formation. During monolayer assembly, the group is cleaved off, especially at elevated temperatures and in the presence of protons. The resulting SAMs maintain the same quality as those formed from unprotected thiols .
Electric and Electronic Materials: PEDOT Derivatives
Poly(3,4-ethylenedioxythiophene) (PEDOT) and its derivatives play a crucial role in organic electronics. While not directly related to our compound, understanding PEDOT’s properties sheds light on potential applications. PEDOT:PSS (a blend with polystyrene sulfonate) is widely investigated for its use in organic transistors, sensors, and conductive coatings. Its high electrical conductivity, stability, and solubility make it valuable in various electronic devices .
properties
IUPAC Name |
(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-sulfanylidene-1,3-thiazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3S2/c1-15-8-4-3-7(5-9(8)16-2)6-10-11(17)13-12(14)18-10/h3-6H,1-2H3,(H,13,14,17)/b10-6- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNLUXMVRBXQCJB-POHAHGRESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=S)NC(=O)S2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\2/C(=S)NC(=O)S2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-5-(3,4-dimethoxybenzylidene)-4-thioxothiazolidin-2-one |
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